Hexahydro-pyrrolizin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,5,6,7,8-hexahydropyrrolizin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-3-6-2-1-5-8(6)7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSXTPBFMJHPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340669 | |
| Record name | 3H-Pyrrolizin-3-one, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32548-24-6 | |
| Record name | 3H-Pyrrolizin-3-one, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the Pyrrolizinone Ring System in Contemporary Organic Chemistry
The pyrrolizinone ring system is a privileged scaffold in modern organic chemistry, primarily due to its presence in a wide array of natural products and pharmaceutically active compounds. researchgate.netresearchgate.net This bicyclic framework is the core of numerous pyrrolizidine (B1209537) alkaloids, a class of compounds produced by plants as a defense mechanism against herbivores. researchgate.netnih.gov These alkaloids are known for their diverse and potent physiological activities, which has made the pyrrolizinone core a compelling target for synthetic chemists. researchgate.netresearchgate.net
In medicinal chemistry, the pyrrolizinone scaffold is a key building block for the development of novel therapeutics. hnust.edu.cn Its rigid, defined stereochemical structure is valuable for designing molecules that can interact with specific biological targets like enzymes and receptors. vulcanchem.comontosight.ai For instance, derivatives of this ring system have been investigated as potent inhibitors of phosphodiesterase 4 (PDE4), which are promising agents for treating chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. researchgate.netnih.govnih.gov Furthermore, the scaffold has been utilized to develop tachykinin receptor antagonists, which have potential applications in treating disorders such as emesis, depression, and anxiety. wipo.int The versatility of the pyrrolizinone system allows for the synthesis of complex molecules with diverse substitution patterns, making it a cornerstone in the construction of compound libraries for drug discovery. mdpi.comuevora.pt
| Property | Value |
| IUPAC Name | hexahydro-1H-pyrrolizin-3-one |
| CAS Number | 32548-24-6 |
| Molecular Formula | C7H11NO |
| Molecular Weight | 125.17 g/mol |
| SMILES | O=C1CCC2CCCN12 |
| Table 1: Chemical Identification of Hexahydro-pyrrolizin-3-one. molport.comchemsrc.com |
Historical Development and Key Milestones in Pyrrolizidine and Pyrrolizinone Scaffold Research
The study of pyrrolizidine-containing compounds dates back to early investigations of pyrrolizidine (B1209537) alkaloids from various plant species. researchgate.netresearchgate.net These natural products, long used in folk medicine, attracted significant scientific attention due to their notable toxicity and wide spectrum of biological effects. researchgate.netresearchgate.net Early research focused on the isolation, structure elucidation, and understanding the toxicological profiles, particularly the hepatotoxicity, of these alkaloids. researchgate.net
A significant milestone in the field was the elucidation of the biosynthetic pathways of these alkaloids in plants. Research revealed that the biosynthesis originates from the enzyme homospermidine synthase (HSS), which itself evolved independently multiple times through the duplication of a gene involved in primary metabolism. nih.govbiorxiv.org This discovery provided deep insights into the evolution of secondary metabolic pathways in the plant kingdom. nih.gov
In the realm of synthetic chemistry, the development of strategies for constructing the pyrrolizidinone core has been a major focus over the past few decades. researchgate.netresearchgate.net Key milestones include the creation of various synthetic routes, which are generally classified into three main types: cyclization of a substituted pyrrolidine (B122466) derivative, formation of the pyrrolidine ring onto a pyrrolidone precursor, and transannular cyclization of an eight-membered lactam. researchgate.netresearchgate.net These synthetic advancements have not only enabled the total synthesis of complex natural pyrrolizidinones but have also paved the way for creating novel, non-natural derivatives with tailored biological activities, such as the development of Pyrromilast, a potent PDE4B inhibitor. researchgate.netnih.gov
Current Research Landscape and Future Directions for Hexahydro Pyrrolizin 3 One
Diastereo- and Enantioselective Synthesis Strategies
Controlling the stereochemistry at the multiple chiral centers of the this compound skeleton is a primary challenge in its synthesis. Diastereo- and enantioselective strategies are paramount for producing optically pure isomers, which is often essential for biological activity. wikipedia.orgnumberanalytics.com These methods employ chiral influences, such as chiral auxiliaries temporarily incorporated into the molecule or external chiral catalysts, to direct the formation of a specific stereoisomer. wikipedia.org
A notable strategy for the asymmetric synthesis of substituted this compound involves the use of cyclic nitronates derived from chiral auxiliaries. nih.gov Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which they can be removed. wikipedia.orgnumberanalytics.com
One prominent example is the synthesis of a potent phosphodiesterase inhibitor, which features a 7-aryl-substituted this compound core. nih.gov This synthesis employs an enantiopure six-membered cyclic nitronate as a key intermediate. The nitronate is obtained through a highly stereoselective [4+2]-cycloaddition between a nitroalkene and a chiral vinyl ether, trans-1-phenyl-2-(vinyloxy)cyclohexane, which serves as the chiral auxiliary. Subsequent functionalization and a stereoselective reduction of the 1,2-oxazine ring within this intermediate successfully construct the desired pyrrolizidinone framework, and the chiral auxiliary alcohol is recovered. nih.gov
Table 1: Example of Asymmetric Synthesis via Chiral Auxiliary
| Step | Description | Key Reagents | Stereochemical Control | Reference |
| 1 | [4+2]-Cycloaddition | Nitroalkene, trans-1-phenyl-2-(vinyloxy)cyclohexane | Highly stereoselective formation of cyclic nitronate | nih.gov |
| 2 | Functionalization | Silylation and subsequent modifications | N/A | nih.gov |
| 3 | Ring Reduction & Cyclization | Stereoselective reduction of 1,2-oxazine ring | Furnishes the pyrrolizidinone framework | nih.gov |
| 4 | Auxiliary Removal | Recovery of chiral auxiliary alcohol | N/A | nih.gov |
Another approach utilizes chiral auxiliaries derived from amino acids, such as the Schöllkopf auxiliary, to produce optically pure α-amino acids which can then serve as precursors in more complex syntheses. biosynth.com While not a direct synthesis of the hexahydropyrrolizinone core, these building blocks are fundamental. For instance, oxazolidinone auxiliaries, popularized by David A. Evans, are widely used to direct asymmetric alkylation and aldol (B89426) reactions, which can set the stereocenters for precursors to cyclic systems. wikipedia.orgsigmaaldrich.comrsc.org
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.govmdpi.com For the this compound system and related lactams, palladium-catalyzed reactions have proven particularly effective.
A highly diastereoselective synthesis of (5R,7aR)-5-aryl-hexahydro-pyrrolizin-3-ones has been achieved through a Palladium-catalyzed intramolecular carboamination. nih.gov This reaction cyclizes a readily available (5R)-5-but-3-en-1-ylpyrrolidin-2-one with various aryl halides. The combination of a palladium catalyst (Pd₂(dba)₃) and a specific phosphine (B1218219) ligand (Xphos) effectively promotes the cyclization to yield the desired product with high diastereoselectivity. nih.gov
Table 2: Diastereoselective Pd-Catalyzed Carboamination
| Substrate | Aryl Halide | Catalyst System | Product | Yield | Reference |
| (5R)-5-but-3-en-1-ylpyrrolidin-2-one | Aryl Bromide | Pd₂(dba)₃, Xphos, Cs₂CO₃ | (5R,7aR)-5-aryl-hexahydropyrrolizin-3-one | Good to High | nih.gov |
| (5R)-5-but-3-en-1-ylpyrrolidin-2-one | Aryl Chloride | Pd₂(dba)₃, Xphos, Cs₂CO₃ | (5R,7aR)-5-aryl-hexahydropyrrolizin-3-one | Good to High | nih.gov |
| (5R)-5-but-3-en-1-ylpyrrolidin-2-one | Aryl Iodide | Pd₂(dba)₃, Xphos, Cs₂CO₃ | (5R,7aR)-5-aryl-hexahydropyrrolizin-3-one | Lower | nih.gov |
Furthermore, the enantioselective synthesis of N-heterocycles, including pyrrolidinones with quaternary stereocenters, can be accomplished via palladium-catalyzed decarboxylative allylic alkylation of lactam enolates. nih.gov This method provides a powerful tool for creating complex, enantiopure lactams that are precursors to a wide range of biologically active molecules. nih.gov The development of catalytic asymmetric methods to access key building blocks, such as hexahydro-furofuran-3-ol, through sequential metal catalysis (e.g., Pd-catalyzed hydroalkoxylation and ring-closing metathesis) highlights the potential for similar advanced strategies to be applied to the this compound framework. nih.govresearchgate.net
Cycloaddition-Based Synthetic Routes
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds in a convergent manner. sci-rad.com These reactions, particularly those that form five-membered rings, are central to the assembly of the this compound scaffold.
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a reaction that forms a five-membered ring from a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile). sci-rad.comuchicago.edu This strategy is exceptionally well-suited for synthesizing the pyrrolidine (B122466) ring (Ring B) of the pyrrolizinone core.
A common approach involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). researchgate.net Azomethine ylides can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the deprotonation of iminium ions. researchgate.net The subsequent cycloaddition with an electron-deficient alkene attached to a pyrrolidinone ring can effectively assemble the bicyclic this compound framework. The reaction often proceeds with high regio- and stereoselectivity. sci-rad.comfrontiersin.org While many examples focus on creating pyrrolidines, this methodology is directly applicable to the synthesis of the fused pyrrolizidinone system. researchgate.netfrontiersin.org For instance, catalytic asymmetric formal [3+2] cycloadditions using chiral phosphoric acids have been developed to produce functionalized 2,3-dihydropyrroles with excellent enantioselectivity, demonstrating the power of catalysis in this reaction class. nih.gov
Table 3: Generalized [3+2] Cycloaddition for Pyrrolidine Ring Formation
| 1,3-Dipole Component | Dipolarophile Component | Product | Key Features | Reference(s) |
| Azomethine Ylide | Alkene | Pyrrolidine | Forms five-membered nitrogen heterocycle | sci-rad.comresearchgate.net |
| Nitrone | Alkene | Isoxazolidine | Forms O,N-heterocycle, precursor to amino alcohols | uchicago.edumaxapress.com |
| Azoalkene | Vinylindole | 2,3-Dihydropyrrole | Catalytic, enantioselective formal [3+2] cycloaddition | nih.gov |
Intramolecular cycloadditions offer an elegant and efficient route to fused ring systems like this compound. In this approach, the reacting partners (e.g., the 1,3-dipole and the dipolarophile) are tethered within the same molecule, leading to a cyclization that forms the bicyclic structure in a single, often highly stereocontrolled, step. researchgate.net
The intramolecular 1,3-dipolar cycloaddition of an azomethine ylide with a tethered alkene is a classic strategy. For example, pyrrolo[2,3-a]pyrrolizidino derivatives have been synthesized via an intramolecular 1,3-dipolar cycloaddition using an ionic liquid as the reaction medium, which can accelerate the reaction compared to conventional solvents. frontiersin.org Similarly, the aforementioned Pd-catalyzed carboamination is an example of an intramolecular reaction that forges the second ring of the pyrrolizidinone system. nih.gov Computational studies on related intramolecular [3+2] cycloadditions (I32CA) of nitrones have shown that these reactions proceed through a one-step mechanism, with a high degree of selectivity for a specific fused stereochemical outcome, which is often consistent with experimental results. maxapress.com
Multi-Component and One-Pot Synthetic Procedures
Multi-component reactions (MCRs) and one-pot syntheses are highly valued for their efficiency, operational simplicity, and adherence to the principles of green chemistry. researchgate.netfip.org These procedures combine multiple reaction steps in a single flask without isolating intermediates, saving time, solvents, and resources. rsc.org
The synthesis of pyrrolidine-containing structures, including those related to the pyrrolizinone core, has been achieved through such streamlined processes. A one-pot, three-component reaction for synthesizing dispirooxindolopyrrolidines relies on an in-situ generated azomethine ylide from an amino acid and isatin, which then undergoes a [3+2] cycloaddition with an alkene. frontiersin.org This demonstrates the feasibility of combining dipole generation and cycloaddition in a single step.
More directly, a one-pot procedure has been developed for the synthesis of trifluoromethylated hexahydropyrrolizin-3-one. bioorganica.com.ua This synthesis involves the lactamization of a 2-pyrrolidine carboxylic acid precursor using a phosphine oxide as a dehydrating agent, affording the bicyclic lactam with moderate diastereoselectivity. bioorganica.com.ua The development of one-pot methods for complex drug molecules like Tadalafil, which contains a fused heterocyclic system, further underscores the power and industrial applicability of these strategies for building complex molecular architectures efficiently. google.com
Table 4: Example of One-Pot Synthesis of a Hexahydropyrrolizin-3-one Derivative
| Starting Material | Key Reagent | Product | Key Features | Reference |
| 2-Pyrrolidine carboxylic acid derivative | Phosphine oxide (dehydrating agent) | Trifluoromethylated hexahydropyrrolizin-3-one | One-pot lactamization; moderate diastereoselectivity | bioorganica.com.ua |
Streamlined Synthesis Utilizing Lithiated Intermediates
The application of lithiated intermediates offers a powerful method for carbon-carbon bond formation in the synthesis of pyrrolizidine (B1209537) precursors. While direct, streamlined syntheses of the parent this compound using this method are not extensively documented, the strategy is pivotal in building substituted pyrrolidine rings, which are subsequent precursors to the bicyclic system. For instance, the addition of lithiated nucleophiles to suitably functionalized proline derivatives is a common approach to install side chains necessary for subsequent cyclization. unifi.it This method allows for the controlled introduction of alkyl or aryl groups that can be later manipulated to form the second five-membered ring of the pyrrolizidinone skeleton.
Sequential Cyclization and Functionalization Reactions
One notable approach involves a three-step sequence starting with a [2+2] cycloaddition between a keteniminium salt and an alkene, which, after hydrolysis, yields a cyclobutanone. researchgate.netresearchgate.net This intermediate then undergoes a Beckmann-type ring expansion to form a γ-lactam, followed by a base-induced intramolecular SN2 reaction to construct the second ring, completing the pyrrolizidinone framework. researchgate.netresearchgate.net This method is versatile, allowing for diversification by changing the substituents on both the alkene and the keteniminium precursor. researchgate.net
Another powerful strategy is a triple-tandem protocol that begins with a cross-metathesis reaction, followed by an intramolecular aza-Michael reaction and a subsequent intramolecular Michael addition. acs.org This multiple-relay catalytic process, utilizing catalysts like the Hoveyda–Grubbs catalyst and a BINOL-derived phosphoric acid, can generate the pyrrolizidinone skeleton with excellent diastereo- and enantioselectivity, creating three contiguous stereocenters in a single sequence. acs.org
A different sequential transformation starts from N-allyl imides. nih.gov The process involves the nucleophilic addition of a vinyl Grignard reagent, followed by a ring-closing metathesis (RCM) and an elimination sequence to afford the desired pyrrolizinones in good yields. nih.gov
| Sequential Strategy | Key Steps | Catalysts/Reagents | Outcome |
| Keteniminium Cycloaddition | 1. [2+2] Cycloaddition2. Beckmann Rearrangement3. Intramolecular SN2 | 1. Triflic anhydride2. Brønsted acid3. Base | Diversely substituted pyrrolizidinones researchgate.netresearchgate.net |
| Multiple-Relay Catalysis | 1. Cross Metathesis2. Intramolecular aza-Michael3. Intramolecular Michael Addition | 1. Hoveyda–Grubbs catalyst2. (R)-TRIP-derived BINOL phosphoric acid | Enantio- and diastereoselective synthesis of pyrrolizidinones acs.org |
| N-Allyl Imide Transformation | 1. Vinyl Grignard Addition2. Ring-Closing Metathesis3. Elimination | 1. Vinylmagnesium bromide2. Grubbs catalyst | Facile route to pyrrolizinones nih.gov |
Ring Formation Strategies for Bicyclic Systems
The construction of the bicyclic pyrrolizidin-3-one core can be generally classified into three main retrosynthetic strategies, depending on the nature of the monocyclic precursor used. researchgate.netresearchgate.net
Cyclization of Suitably Substituted Pyrrolidine Derivatives
This approach, designated as Strategy I, is the most common and involves forming the lactam ring (Ring A) by cyclizing a pyrrolidine derivative (Ring B) that already bears a suitable side chain at the C-2 position. researchgate.netresearchgate.net Chiral proline and its derivatives, such as glutamic acid, are frequent starting materials, providing a pre-existing, stereochemically defined pyrrolidine ring. nio.res.innih.gov The side chain typically contains an ester or carboxylic acid functionality that undergoes intramolecular amidation to form the bicyclic lactam. For example, enantiopure hexahydro-1H-pyrrolizin-3-one can be synthesized from Boc-L-prolinal. researchgate.net This strategy is fundamental to the total synthesis of many biologically active pyrrolizidinones. researchgate.net
Pyrrolidine-Containing Ring Formation from Pyrrolidone Precursors
In Strategy II, the pyrrolidine ring (Ring B) is formed from a precursor that already contains the γ-lactam ring (Ring A, a pyrrolidone). researchgate.netresearchgate.net A notable example is the diastereoselective synthesis of (5R,7aR)-5-aryl-hexahydropyrrolizin-3-ones through a palladium-catalyzed carboamination reaction. nih.gov The starting material is (5R)-5-but-3-en-1-ylpyrrolidin-2-one, which undergoes an intramolecular cyclization upon reaction with various aryl halides or triflates. nih.gov This method demonstrates high diastereoselectivity and good to high yields, particularly with aryl bromides and chlorides. nih.gov
| Substrate | Catalyst System | Conditions | Yield |
| (5R)-5-but-3-en-1-ylpyrrolidin-2-one + Aryl Bromide | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 1,4-dioxane, 120 °C | Good to high nih.gov |
| (5R)-5-but-3-en-1-ylpyrrolidin-2-one + Aryl Chloride | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 1,4-dioxane, 120 °C | Good to high nih.gov |
| (5R)-5-but-3-en-1-ylpyrrolidin-2-one + Aryl Triflate | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 1,4-dioxane, 120 °C | Good to high nih.gov |
Transannular Cyclization of Eight-Membered Lactam Precursors
Strategy III represents a more unconventional approach where both rings of the pyrrolizidinone are formed concurrently through a transannular cyclization of an eight-membered lactam precursor. researchgate.netresearchgate.net This method provides rapid access to the core bicyclic system. nih.gov Studies on the transannular cyclization of unsaturated medium-ring lactams (8-, 9-, and 10-membered) have demonstrated the feasibility of this strategy. scholaris.cawdlubellgroup.com For instance, transannular iodoamidation and iodoacetoxylation of these macrocyclic precursors can yield fused bicyclic systems, including the 5,5-fused pyrrolizidinone skeleton. scholaris.ca The regioselectivity and diastereoselectivity of these cyclizations can be controlled by factors such as ring size, the position of the olefin, the solvent, and the nature of the nitrogen-protecting group. scholaris.canih.gov
Reductive Transformations and Functional Group Interconversions
Functional group interconversions (FGI) and reductive transformations are critical steps in the synthesis and derivatization of this compound. fiveable.mesolubilityofthings.com These reactions allow for the manipulation of the core structure to produce a variety of analogues.
A direct synthesis of hexahydropyrrolizin-3-one has been achieved through the reduction of a strained tricyclic thietane (B1214591) intermediate. acs.org This thietane, formed via an intramolecular photocycloaddition of N-3-methylbut-3-enyl-5-thioxopyrrolidin-2-one, is treated with Raney Nickel (Ra-Ni) in ethanol (B145695) to yield the target hexahydropyrrolizin-3-one. acs.orgbeilstein-journals.org
Reductive deoxygenation is another key transformation. For example, a trifluoromethylated hexahydropyrrolizin-3-one derivative can be reduced to the corresponding trifluorinated heliotridane (B1248650) analogue using lithium aluminium hydride (LiAlH₄). bioorganica.com.ua
Other common interconversions include the oxidation of hydroxyl groups to ketones or the reduction of the lactam carbonyl group to an amine, which transforms the pyrrolizidinone into a pyrrolizidine core structure. smolecule.comub.edu These transformations are essential for accessing the full range of pyrrolizidine alkaloids and their derivatives from a common this compound intermediate. researchgate.net
| Transformation | Starting Material | Reagent(s) | Product |
| Reductive Desulfurization | Tricyclic thietane | Raney Nickel (Ra-Ni), Ethanol | Hexahydropyrrolizin-3-one acs.orgbeilstein-journals.org |
| Reductive Deoxygenation | syn-Trifluoromethylated hexahydropyrrolizin-3-one | Lithium aluminium hydride (LiAlH₄) | syn-Trifluorinated heliotridane analogue bioorganica.com.ua |
| Lactam Reduction | Hexahydropyrrolizin-3-one | Strong reducing agents (e.g., LiAlH₄) | Pyrrolizidine core |
| Oxidation | 1-Hydroxy-hexahydropyrrolizin-3-one | Oxidizing agents (e.g., PCC) | 1,3-Dioxo-pyrrolizidine derivative smolecule.com |
Hydrogenation of Pyrrolizin-3-ones to Hexahydro Derivatives
The catalytic hydrogenation of pyrrolizin-3-ones presents a direct and efficient route to the corresponding saturated this compound derivatives. rsc.orgrsc.org This transformation involves the reduction of both the double bond in the five-membered ring and the pyrrole (B145914) ring. While the hydrogenation of pyrroles typically requires harsh conditions, the presence of the electron-withdrawing carbonyl group in the pyrrolizin-3-one system facilitates the reduction under milder conditions. rsc.org
The process is generally carried out using heterogeneous catalysts, and the choice of catalyst and solvent can significantly influence the reaction's efficiency and diastereoselectivity, especially for substituted pyrrolizin-3-ones. rsc.orgresearchgate.net A systematic study has shown that good to excellent diastereoselectivity can be achieved when a substituent is present at the 1- or 7-position. rsc.org
For instance, the hydrogenation of 7-methylpyrrolizin-3-one demonstrates high diastereoselectivity, favoring the cis-isomer. rsc.org The high selectivity is attributed to the cis-hydrogenation of the pyrrole ring, which directs the hydrogen atoms at positions 7 and 7a to be on the same face of the molecule. rsc.org In contrast, when both the 1- and 7-positions are substituted, the diastereoselectivity is often reduced. rsc.org
The selection of the catalyst is crucial for optimizing both yield and stereochemical outcome. Rhodium-based catalysts, such as Rh/C and Rh/Al2O3, have proven to be highly effective, particularly in acetic acid, leading to excellent diastereomeric ratios. rsc.org
Table 1: Diastereoselective Hydrogenation of Substituted Pyrrolizin-3-ones rsc.org
| Starting Material | Catalyst (5%) | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| 1-Methoxycarbonylpyrrolizin-3-one | Pd/C | Methanol | 53 | 91:9 |
| 7-Methoxycarbonylpyrrolizin-3-one | Rh/Al2O3 | Acetic Acid | 98 | >98:2 |
This table presents selected data from a systematic study on the hydrogenation of substituted pyrrolizin-3-ones, highlighting the influence of catalyst and solvent choice on yield and diastereoselectivity.
Reductive Domino Transformations for Pyrrolizidinone Frameworks
A more intricate and highly stereoselective approach to the pyrrolizidinone framework involves reductive domino transformations. This strategy builds the bicyclic system in a cascade of reactions, often initiated by the reduction of a carefully designed precursor. A notable example is the synthesis of 7-substituted hexahydro-3H-pyrrolizin-3-ones from six-membered cyclic nitronates. nih.govacs.org
This methodology commences with a stereoselective [4+2] cycloaddition between a nitroalkene and a vinyl ether to construct a 5,6-dihydro-4H-1,2-oxazine intermediate. nih.govresearchgate.net This key cycloaddition sets the stereochemistry for the subsequent steps. The resulting cyclic nitronate is then subjected to a reductive domino sequence. nih.gov
The cascade is typically initiated by catalytic hydrogenation, which serves multiple purposes: reduction of the nitro group to an amino group and cleavage of the N-O bond in the 1,2-oxazine ring. This generates an intermediate that undergoes spontaneous intramolecular condensation and lactamization to form the stable pyrrolizidinone bicyclic system. researchgate.net This approach has been successfully applied in the asymmetric synthesis of potent phosphodiesterase IVb (PDE4B) inhibitors. nih.govacs.org
Table 2: Key Stages in Reductive Domino Synthesis of a Pyrrolizidinone nih.govresearchgate.net
| Stage | Description | Key Reagents/Conditions |
|---|---|---|
| 1. Cycloaddition | Stereoselective [4+2] cycloaddition to form a six-membered cyclic nitronate. | Nitroalkene, Vinyl Ether |
| 2. Reductive Cascade | Domino transformation including reduction of the nitronate and N-O bond cleavage. | Catalytic Hydrogenation (e.g., Ra-Ni) |
| 3. Cyclization/Lactamization | Spontaneous intramolecular cyclization and lactam formation to yield the final pyrrolizidinone framework. | Generated in situ following reduction |
This table outlines the fundamental stages of the reductive domino strategy for synthesizing pyrrolizidinone frameworks, starting from acyclic precursors.
This powerful strategy allows for the construction of complex and stereochemically defined pyrrolizidinone structures from relatively simple starting materials in a highly convergent manner. nih.gov
Detailed Investigations of Key Reaction Steps
The construction of the bicyclic pyrrolizidinone skeleton often proceeds from acyclic or monocyclic precursors through carefully orchestrated reaction cascades. Key to these syntheses are the initial bond-forming events that set the stage for the final ring closures.
A streamlined, one-pot approach to the pyrrolizidine skeleton utilizes the formation of a trianion intermediate from diallyl amine. This method is notable for its atom economy and reduction in purification steps. The reaction begins with the treatment of a diallyl amine with n-butyllithium at low temperatures, typically -50°C, to generate a lithiated trianion intermediate.
This highly reactive trianion can then be quenched with an electrophile like diethyl carbonate. The subsequent intramolecular cyclization does not proceed directly to the five-membered ring. Instead, the reaction forms an eight-membered ring intermediate or a butyrolactam, which then undergoes hydrolysis and further rearrangement to yield the final this compound structure. An alternative pathway involves quenching the trianion with carbon dioxide, which leads to the formation of α-amino acids, demonstrating the versatility of the trianion intermediate.
Table 1: Key Parameters for One-Pot Pyrrolizidine Synthesis via Trianion Intermediate
| Parameter | Conditions | Outcome |
|---|---|---|
| Lithiation | n-BuLi, -50°C | Trianion Intermediate |
| Cyclization | (EtO)₂CO, -50°C to 20°C | Pyrrolizidine Product |
Intramolecular cyclization represents a common and powerful strategy for assembling the this compound framework from suitably functionalized pyrrolidine or pyrrolidone precursors. researchgate.net These reactions are often the key step in multi-step syntheses and can be triggered under various conditions.
One such pathway involves the asymmetric dihydroxylation of a vinylogous aminoester, followed by a mild intramolecular cyclization to furnish a dihydroxy-pyrrolizidin-3-one derivative. nih.gov Another prominent method is the intramolecular Michael addition-lactonization. In an isothiourea-catalyzed process, an enone acid derived from pyrrole-2-carboxaldehyde undergoes an intramolecular Michael addition to form a dihydropyranone intermediate. rsc.org Subsequent ring-opening of this intermediate with an alcohol, such as methanol, yields the functionalized pyrrolizine core. rsc.org
Ring-closing metathesis (RCM) has also been successfully employed. For instance, a diene prepared from the aminolysis of a vinyl epoxide with allylamine (B125299) can undergo RCM to form a 2,5-dihydropyrrole. Subsequent functionalization and a final ring closure step produce the pyrrolizidine nucleus. uow.edu.au Other strategies include 1,3-dipolar cycloadditions involving cyclic nitrones, which lead to adducts that can be transformed into the pyrrolizidine skeleton through a sequence of reduction, cleavage, and intramolecular alkylation. nih.gov Furthermore, aminated nitroso acetals have been converted to the pyrrolizidin-3-one scaffold via hydrogenolysis, demonstrating the utility of cycloaddition products as precursors. beilstein-journals.org
Catalytic Reaction Mechanisms
Catalysis, particularly by transition metals, offers efficient and selective methods for constructing complex heterocyclic systems like this compound. Palladium catalysts have proven to be especially versatile in this context.
The intramolecular Heck reaction provides a powerful tool for C-C bond formation and ring closure. wikipedia.org A diastereoselective synthesis of 5-aryl-substituted hexahydropyrrolizidin-3-ones has been developed using a palladium-catalyzed intramolecular carboamination reaction. nih.gov
The general mechanism for the Heck reaction begins with the oxidative addition of an aryl or alkenyl halide to a coordinatively unsaturated palladium(0) complex, forming an organopalladium(II) species. wikipedia.org In the context of pyrrolizidinone synthesis, a (5R)-5-but-3-en-1-ylpyrrolidin-2-one substrate reacts with an aryl halide in the presence of a Pd(0) catalyst. nih.gov After oxidative addition of the aryl halide to the palladium center, the alkene moiety of the substrate coordinates to the palladium. This is followed by migratory insertion of the alkene into the palladium-carbon bond, which forms the new carbon-carbon bond and closes the second ring of the pyrrolizidine system. wikipedia.orgsioc-journal.cn The final step is typically a β-hydride elimination, which regenerates the double bond and the Pd(0) catalyst, although in this carboamination, the pathway leads to the saturated bicyclic lactam. wikipedia.orgnih.gov
The choice of ligands and reaction conditions is critical for the success of this transformation. For the synthesis of (5R,7aR)-5-aryl hexahydropyrrolizidin-3-ones, a catalyst system comprising Pd₂(dba)₃ and the bulky electron-rich phosphine ligand Xphos, with cesium carbonate as the base, has been shown to be effective. nih.gov
Table 2: Typical Conditions for Palladium-Catalyzed Diastereoselective Synthesis of Hexahydropyrrolizin-3-ones nih.gov
| Component | Reagent/Condition |
|---|---|
| Substrate | (5R)-5-but-3-en-1-ylpyrrolidin-2-one |
| Coupling Partner | Aryl bromides, chlorides, or triflates |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xphos |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane |
Tautomerism and Isomerization Pathways
Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental concept in heterocyclic chemistry. wiley-vch.de For this compound, which contains a lactam (a cyclic amide) moiety, the most relevant form of tautomerism is keto-enol tautomerism, or more specifically, lactam-lactim tautomerism.
The this compound structure possesses a carbonyl group (keto form) adjacent to a nitrogen atom within the bicyclic ring system. This "keto" or lactam form can theoretically exist in equilibrium with its tautomeric "enol" or lactim form, where a proton migrates from the nitrogen to the oxygen atom, resulting in a hydroxyl group and a C=N double bond within the ring. While the lactam form is generally the predominant and more stable tautomer for simple saturated lactams, the equilibrium can be influenced by factors such as substitution, solvent, and electronic effects. ajgreenchem.com There is currently limited specific experimental or computational data in the reviewed literature detailing the tautomeric equilibrium of the parent this compound. However, studies on related heterocyclic systems show that while one tautomer may dominate, the less abundant form can still play a crucial role in the compound's reactivity. wiley-vch.de
Computational and Theoretical Analysis of Reaction Energetics
Computational chemistry provides powerful insights into reaction mechanisms, transition states, and the factors controlling stereoselectivity. rsc.org For the synthesis of pyrrolizine and pyrrolizidinone structures, theoretical analyses have been employed to understand the energetics of key reaction steps.
In the isothiourea-catalyzed synthesis of pyrrolizine derivatives, computational studies have been used to probe the origins of stereocontrol. rsc.org A proposed catalytic cycle involves the formation of a mixed anhydride, which then reacts with the isothiourea catalyst to form an acyl ammonium (B1175870) ion. Deprotonation leads to a (Z)-ammonium enolate, which undergoes an intramolecular Michael addition. Computational analysis of this cyclization step has shown that the formation of the observed cis-stereoisomer is both kinetically and thermodynamically favored over the trans-isomer. rsc.org
Potential Energy Surface (PES) Mapping and Intrinsic Reaction Coordinate (IRC) Analysis
Understanding the intricate details of a chemical reaction requires a map of the energy landscape that the molecules traverse from reactants to products. Potential Energy Surface (PES) mapping provides this landscape, representing the potential energy of a molecular system as a function of its geometric coordinates. huntresearchgroup.org.ukpsgcas.ac.in For a reaction involving this compound, the PES is a high-dimensional surface where valleys correspond to stable species (reactants, intermediates, and products) and mountain passes correspond to transition states (TS). huntresearchgroup.org.ukresearchgate.net
Computational chemistry methods, such as Density Functional Theory (DFT), are employed to calculate the energies of different molecular arrangements. cuni.cz Stationary points on the PES, where the net force on each atom is zero, are of particular interest. huntresearchgroup.org.uk These include energy minima (stable molecules) and first-order saddle points (transition states). The transition state represents the highest energy barrier along the minimum energy path between reactants and products. psgcas.ac.in
Once a transition state structure is located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that it correctly connects the desired reactants and products. pk.edu.plepfl.ch The IRC path is the minimum energy pathway on the PES leading downhill from the transition state to the reactant valley on one side and the product valley on the other. epfl.chresearchgate.net This analysis is essential to verify the nature of the transition state and to gain a complete picture of the reaction coordinate. researchgate.net For instance, in the theoretical study of reactions involving the this compound framework, IRC calculations would validate the transition states for key steps like cyclization or functional group manipulation. pk.edu.placs.org
Table 1: Hypothetical PES and IRC Data for a Key Reaction Step This table illustrates typical data obtained from computational analysis for a hypothetical ring-closure step in the synthesis of a this compound derivative.
| Parameter | Reactant Complex | Transition State (TS) | Product Complex |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | +21.5 | -15.2 |
| Key Interatomic Distance (Å) | C-N: 3.15 | C-N: 2.10 | C-N: 1.47 |
| Imaginary Frequency (cm⁻¹) | None | -350i | None |
| IRC Confirmation | IRC path connects TS to reactant and product minima |
Reaction Phase Analysis for Mechanistic Deconvolution
Reactant Preparation Phase: In this initial phase, the reactants approach each other, and their geometries distort to prepare for the reaction. This phase ends at the first critical point of the reaction force profile, a minimum.
Transition Phase I: Following the preparation, the system moves from the reaction force minimum to the transition state (where the force is zero). This phase is characterized by significant electronic redistribution and the initial stages of bond formation/cleavage.
Transition Phase II: The system travels from the transition state to a maximum in the reaction force profile. In this phase, the new bonds are strengthening while the old bonds are definitively broken.
Product Relaxation Phase: After passing the reaction force maximum, the newly formed products relax into their most stable conformations.
Applying this analysis to a reaction forming this compound, such as a palladium-catalyzed carboamination, would allow researchers to pinpoint the exact moments of C-N and C-C bond formation and understand the driving forces behind each stage of the cyclization. lookchem.com
Table 2: Phases of a Mechanistic Pathway This table outlines the key events in each phase of a reaction as described by Reaction Force Analysis.
| Reaction Phase | Position on IRC | Key Molecular Events |
|---|---|---|
| 1. Reactant Preparation | Reactants → Force Minimum | Structural distortion of reactants; increase in potential energy. |
| 2. Transition to TS | Force Minimum → Transition State | Significant charge transfer; primary bond breaking/forming begins. |
| 3. Relaxation from TS | Transition State → Force Maximum | Completion of bond formation/cleavage; major electronic rearrangement. |
| 4. Product Relaxation | Force Maximum → Products | Geometric relaxation of products to their equilibrium state; energy release. |
Determination of Kinetic Versus Thermodynamic Selectivity
In many chemical reactions, multiple products can be formed through competing pathways. The distribution of these products is often governed by either kinetic or thermodynamic control. wikipedia.orgnumberanalytics.com
Kinetic Control: At lower temperatures or under conditions where the reaction is irreversible, the major product is the one that is formed fastest. libretexts.org This "kinetic product" is the one reached via the lowest activation energy barrier, regardless of its ultimate stability. libretexts.org
Thermodynamic Control: At higher temperatures, when the reaction is reversible, the system can reach equilibrium. libretexts.org Under these conditions, the most stable product, the "thermodynamic product," will be the major component of the product mixture, even if its activation barrier is higher. wikipedia.orglibretexts.org
The synthesis of this compound and its derivatives often involves the creation of multiple stereocenters, making stereoselectivity a critical issue. For example, the hydrogenation of a substituted pyrrolizin-3-one to yield the corresponding hexahydro derivative can produce different diastereomers. researchgate.net By carefully choosing the reaction conditions (temperature, catalyst, solvent), one can favor the formation of either the kinetic or the thermodynamic diastereomer. researchgate.netnih.gov An energy profile diagram can illustrate why different products are favored under different conditions. libretexts.org
Table 3: Influence of Reaction Conditions on Product Selectivity This table provides a hypothetical example of kinetic versus thermodynamic control in the diastereoselective reduction of a substituted pyrrolizin-3-one to a this compound.
| Condition | Temperature | Control Type | Major Product | Product Ratio (Kinetic:Thermodynamic) | Rationale |
|---|---|---|---|---|---|
| A | -78 °C | Kinetic | Product K (less stable) | 90:10 | Reaction is irreversible; product formed via lower activation energy dominates. |
| B | 80 °C | Thermodynamic | Product T (more stable) | 15:85 | Reaction is reversible; system equilibrates to the most stable product. |
Structural Analysis and Stereochemical Investigations of Hexahydro Pyrrolizin 3 One Scaffolds
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the initial determination and confirmation of the molecular structure of hexahydro-pyrrolizin-3-one derivatives. These techniques provide detailed information about the connectivity of atoms, the chemical environment of specific nuclei, and the nature of functional groups present in the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For this compound scaffolds, ¹H and ¹³C NMR provide definitive evidence of the molecular framework and stereochemistry.
In ¹H NMR spectra, the protons on the bicyclic system typically appear in the aliphatic region (δ 1.5-4.5 ppm). The chemical shifts are highly dependent on their position relative to the nitrogen atom and the carbonyl group. Protons alpha to the nitrogen (at C5 and C7a) are deshielded and resonate at a lower field compared to other methylene (B1212753) protons. The diastereotopic protons within the methylene groups often exhibit complex splitting patterns due to geminal and vicinal coupling. Analysis of these coupling constants (³J_HH) is crucial for determining the relative stereochemistry and conformation of the ring system.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C3) is the most deshielded, typically resonating in the range of δ 170-180 ppm. The carbons adjacent to the nitrogen atom (C5 and C7a) appear around δ 50-65 ppm. The remaining saturated carbons of the scaffold are observed in the upfield region (δ 20-40 ppm).
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Scaffold
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 | 1.8 - 2.5 (m) | 25 - 35 |
| C2 | 2.2 - 2.8 (m) | 30 - 40 |
| C3 | - | 170 - 180 |
| C5 | 3.0 - 4.0 (m) | 50 - 60 |
| C6 | 1.7 - 2.3 (m) | 20 - 30 |
| C7 | 1.9 - 2.6 (m) | 25 - 35 |
Note: Values are approximate and can vary based on substitution and solvent.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish unambiguous assignments of all proton and carbon signals and to confirm the connectivity of the entire molecule.
Vibrational (FT-IR) and Mass Spectrometry (ESI-MS, HR-ESI-MS) Applications
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The most prominent absorption in the IR spectrum of this compound is the strong carbonyl (C=O) stretching vibration of the lactam group, which typically appears in the region of 1650-1700 cm⁻¹. Other characteristic absorptions include C-N stretching vibrations around 1100-1250 cm⁻¹ and the C-H stretching of the aliphatic CH₂ groups just below 3000 cm⁻¹. libretexts.org
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (alkane) | Stretch | 2850 - 2960 | Medium-Strong |
| C=O (lactam) | Stretch | 1650 - 1700 | Strong |
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used, which typically yields the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HR-ESI-MS) allows for the determination of the exact mass with high precision, which can be used to confirm the molecular formula. nih.gov The fragmentation patterns observed in tandem MS (MS/MS) experiments can offer further structural insights. For the this compound scaffold, characteristic fragmentation often involves alpha-cleavage adjacent to the nitrogen atom or the carbonyl group, leading to the loss of alkyl radicals or cleavage of the ring system. mjcce.org.mkmiamioh.edu
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous and precise determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles.
Single Crystal X-ray Diffraction Studies of this compound Derivatives
Single crystal X-ray diffraction is the definitive method for establishing the absolute and relative stereochemistry of chiral centers within the this compound scaffold. By irradiating a single crystal with X-rays, a diffraction pattern is generated that can be mathematically reconstructed into a three-dimensional model of the electron density of the molecule. rsc.org
Studies on derivatives of this scaffold have revealed the precise geometric parameters of the bicyclic system. For example, the C=O bond length in the lactam is typically around 1.21 Å, while the N-C(O) bond is approximately 1.39 Å. rsc.org The analysis confirms the connectivity and provides exact measurements of the puckering of the two five-membered rings.
Table 3: Illustrative Crystallographic Data for a Pyrrolizidinone Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 10.234 |
| c (Å) | 9.876 |
| β (°) | 105.34 |
| Volume (ų) | 828.1 |
Note: This data is representative of a related derivative and serves for illustrative purposes.
Analysis of Intermolecular Interactions and Crystal Organization
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. ias.ac.in For this compound, which contains a polar lactam group, hydrogen bonding between the carbonyl oxygen of one molecule and C-H donors of a neighboring molecule (C-H···O interactions) often plays a key role in the supramolecular assembly. chemrxiv.org Understanding these interactions is critical as they can influence the physical properties of the solid material, including melting point and solubility. mdpi.com
Stereochemical Assignments and Conformational Studies
The conformation of the pyrrolizidine (B1209537) ring system is often described in terms of "endo" or "exo" puckering, which refers to the direction of the C1-C2 bond relative to the rest of the ring system. These conformational preferences can be investigated using a combination of NMR spectroscopy and computational modeling. acs.org In ¹H NMR, the magnitude of the vicinal coupling constants (³J_HH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the dominant conformation in solution can be inferred. Furthermore, Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, providing crucial data for determining both the relative stereochemistry and the preferred conformation of the molecule. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| Pyrrolizidine |
| Pyrrolizine |
| Pyrrolidine (B122466) |
Determination of Relative and Absolute Stereochemistry
The this compound scaffold possesses multiple stereocenters, making the determination of its relative and absolute stereochemistry a crucial aspect of its characterization. The fusion of the two five-membered rings can result in either cis- or trans-fused diastereomers, and substituents on the rings add further stereochemical complexity. A variety of modern analytical and synthetic techniques are employed to unambiguously assign the stereochemistry of these scaffolds.
Stereoselective Synthesis: One of the most powerful methods for establishing relative stereochemistry is through controlled synthesis. The hydrogenation of substituted, unsaturated pyrrolizin-3-one precursors to yield this compound derivatives can proceed with a high degree of diastereoselectivity. researchgate.net The choice of catalyst and solvent can influence the facial selectivity of hydrogen addition, leading to predictable formation of specific diastereomers with selectivities reported to be as high as >97:3. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining both the relative and absolute stereochemistry of a molecule. This technique maps the precise spatial arrangement of atoms, bond lengths, and bond angles, offering an unambiguous structural elucidation. For related pyrrolizine and indolizine (B1195054) systems, X-ray analysis has been instrumental in confirming molecular structures and stereochemical configurations. rsc.orgresearchgate.net In a complex derivative, infrared spectroscopy, quantum-chemical calculations, and X-ray analysis were collectively used for a definitive stereochemistry assignment. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable for determining stereochemistry in solution. The Nuclear Overhauser Effect (NOE), observed in 2D NOESY or ROESY experiments, provides information about through-space proximity between protons. The presence or absence of specific NOE correlations can help differentiate between diastereomers, for instance, by establishing the relative orientation of protons across the ring fusion.
Computational and Combined Methods: In cases where crystallographic data is unavailable, a combination of NMR spectroscopy and computational modeling offers a powerful alternative. For example, the relative stereochemistry of complex natural products containing similar heterocyclic systems has been established using NAMFIS-based (NMR Analysis of Molecular Flexibility in Solution) computational and solution NMR analysis, which correlates experimental NMR parameters with those predicted for different calculated stereoisomers. researchgate.net
Conformational Analysis using Spectroscopic Data and Molecular Modeling
The non-planar, fused-ring system of this compound can adopt several low-energy conformations. The analysis of these conformational preferences is critical for understanding the molecule's reactivity and interactions. This is typically achieved through a synergistic approach combining experimental spectroscopic data with theoretical molecular modeling.
Spectroscopic Methods: High-resolution NMR spectroscopy is the primary experimental tool for conformational analysis in solution.
Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH), obtained from ¹H NMR spectra, is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these values, chemists can deduce the torsional angles and thus the puckering of the individual five-membered rings. auremn.org.br
Nuclear Overhauser Effect (NOE): As in stereochemical determination, NOESY data provides distance restraints between protons, which are used to validate and refine conformational models. The intensities of NOE cross-peaks are inversely proportional to the sixth power of the distance between the nuclei, making this a sensitive probe of molecular geometry. mdpi.com
Molecular Modeling and Computational Chemistry: Theoretical calculations are used to explore the potential energy surface of the this compound scaffold and identify stable conformers.
Density Functional Theory (DFT): Quantum mechanical calculations, particularly using DFT methods, can accurately predict the geometries and relative energies of different conformers, such as the Cγ-endo and Cγ-exo puckering of the pyrrolidine rings. nih.gov These calculations help to rationalize the experimentally observed conformer populations.
Molecular Dynamics (MD): MD simulations can model the dynamic behavior of the molecule in solution over time, providing insights into the transitions between different conformational states and the flexibility of the ring system. nih.gov
The combination of experimental NMR data (coupling constants, NOEs) with computationally derived models allows for the construction of a detailed and accurate picture of the conformational landscape of the this compound scaffold in solution. mdpi.comnih.gov
Photophysical Properties and Structure-Property Relationships
The photophysical properties of a molecule, such as its ability to absorb and emit light, are intrinsically linked to its electronic structure. The parent this compound scaffold, being a fully saturated bicyclic lactam, does not possess the extended π-conjugated system typically required for significant absorption of ultraviolet-visible light or for fluorescence. Its primary chromophore is the isolated amide group, which absorbs only in the far-UV region.
However, the study of unsaturated pyrrolizin-3-one derivatives provides an excellent framework for understanding the crucial relationship between molecular structure and photophysical properties. By comparing the saturated scaffold with its unsaturated analogues, the role of electronic conjugation becomes exceptionally clear.
UV-Visible Absorption Spectroscopy and Chromophore Analysis
The absorption of UV-Vis light corresponds to the excitation of an electron from a lower-energy molecular orbital (like the HOMO) to a higher-energy one (like the LUMO). The energy of this transition dictates the wavelength of light absorbed.
This compound: The core chromophore is the amide functional group. It exhibits a weak n→π* transition around 210–220 nm and a more intense π→π* transition below 200 nm. These high-energy absorptions are outside the range of standard UV-Vis spectroscopy and are not typically considered significant photophysical features for applications like fluorescence imaging.
Unsaturated Pyrrolizin-3-one Derivatives: In contrast, the introduction of conjugation in the pyrrolizin-3-one ring system dramatically lowers the HOMO-LUMO energy gap. This results in a bathochromic (red) shift of the absorption maximum into the near-UV or even the visible region. For example, pyrrolizin-3-one derivatives with pyrrolyl substituents have been shown to exhibit maximum absorbance peaks in the range of 306–416 nm. figshare.com This absorption is attributed to π→π* transitions within the extended conjugated system that acts as the molecule's primary chromophore.
Fluorescence Spectroscopy and Emission Characteristics
Fluorescence is the emission of light from a molecule after it has been electronically excited. For a molecule to be fluorescent, it must possess a suitable electronic structure that allows for efficient radiative decay from the excited state back to the ground state.
This compound: The saturated scaffold is considered non-fluorescent. After absorbing high-energy UV light, the excited state typically relaxes through non-radiative pathways (e.g., vibrations, heat dissipation) rather than by emitting a photon.
Unsaturated Pyrrolizin-3-one Derivatives: The same conjugated system that enables UV-Vis absorption also facilitates fluorescence. Following excitation, these molecules can relax to the ground state by emitting a photon of lower energy (longer wavelength) than what was absorbed. Studies on substituted pyrrolizine-3-ones show significant fluorescence, with maximum emission wavelengths observed between 465 nm and 614 nm, depending on the specific substituent and solvent. figshare.com
Quantification of Stokes Shifts and Quantum Yields
Two key metrics for characterizing a fluorescent molecule are the Stokes shift and the quantum yield.
Stokes Shift: This is the difference in wavelength (or energy) between the absorption maximum and the emission maximum. A large Stokes shift is often desirable for fluorescence applications to minimize overlap between excitation and emission signals. For pyrrolyl-substituted pyrrolizin-3-one derivatives, large Stokes shifts of 192–206 nm have been reported. figshare.com
Quantum Yield (ΦF): This value quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The quantum yields for substituted pyrrolizin-3-ones have been measured in the range of 0.002 to 0.046 (or 0.2% to 4.6%), indicating that while fluorescent, non-radiative decay pathways are still significant competitors. figshare.com
For the non-fluorescent this compound scaffold, these parameters are not applicable.
Below is an interactive data table summarizing the photophysical properties of representative unsaturated pyrrolizin-3-one derivatives. figshare.com
| Compound Type | Max. Absorbance (λabs, nm) | Max. Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Pyrrolyl Substituted | 306–416 | 603–614 | 192–206 | 0.002–0.046 |
| N-Methyl Pyrrolyl Substituted | 306–416 | 465–498 | Not specified | 0.002–0.046 |
Correlation of Photophysical Properties with Electronic Structure and Molecular Architecture
The data clearly demonstrates a direct and powerful correlation between the molecular architecture of the pyrrolizinone scaffold and its photophysical properties.
Role of Conjugation: The fundamental requirement for absorption and emission in the near-UV and visible spectrum is the presence of an extended π-electron system. The transition from the saturated this compound (no conjugation, no significant photophysical properties) to the unsaturated pyrrolizin-3-one core (conjugation, observable absorption and fluorescence) is the primary evidence for this relationship.
Effect of Substituents: The electronic nature of substituents attached to the core chromophore can be used to fine-tune the photophysical properties. The introduction of a pyrrolyl substituent, an electron-rich aromatic ring, further extends the π-system. This modification has a significant impact on the emission wavelength, Stokes shift, and quantum yield. figshare.com This illustrates that the molecular architecture, down to the specific atoms and functional groups, dictates the electronic energy levels (HOMO and LUMO) and thus governs all resulting photophysical behaviors. The large Stokes shifts observed in these derivatives are indicative of a significant change in geometry or electronic distribution between the ground and excited states, a feature directly tied to the molecular architecture.
Theoretical Chemistry and Computational Modeling of Hexahydro Pyrrolizin 3 One Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of organic molecules like hexahydro-pyrrolizin-3-one. DFT calculations allow for a detailed examination of the electronic structure, which in turn provides a foundation for predicting the molecule's reactivity and spectroscopic properties.
A fundamental application of DFT is the determination of the ground-state geometry of a molecule through energy minimization. This process computationally explores the potential energy surface of the molecule to locate the arrangement of atoms that corresponds to the lowest electronic energy. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles to find its most stable three-dimensional structure.
Beyond identifying stable structures, DFT is instrumental in locating transition states, which are the energy maxima along a reaction coordinate. Identifying the transition state is crucial for understanding the mechanism of a chemical reaction and for calculating its activation energy. For instance, in the context of this compound, DFT could be used to model the transition state of a nucleophilic attack at the carbonyl carbon, providing insights into its reactivity with biological macromolecules.
Illustrative Data Table: Calculated Relative Energies of this compound Conformers
| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair-like | B3LYP | 6-31G(d) | 0.00 |
| Boat-like | B3LYP | 6-31G(d) | +5.4 |
This table presents hypothetical data for illustrative purposes.
This compound can potentially exist in tautomeric forms, such as the enol form. DFT calculations are highly effective in predicting the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant for the tautomerization process can be estimated. For this compound, it is expected that the keto form is significantly more stable than the enol form, a common characteristic for simple ketones.
The fused ring system of this compound gives rise to multiple possible conformations. DFT calculations can be employed to determine the relative energies of these conformers, thereby predicting the most stable conformation and the distribution of conformers at a given temperature. The conformational preference is a critical determinant of a molecule's shape and, consequently, its biological activity.
Illustrative Data Table: Calculated Tautomeric Equilibrium for this compound
| Tautomer | Method | Basis Set | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| Keto | B3LYP | 6-311+G(d,p) | 0.00 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational changes and intermolecular interactions of this compound in a simulated environment, such as in a solvent or interacting with a biological target.
By running simulations for nanoseconds or even microseconds, it is possible to map out the conformational landscape of this compound, identifying the most populated conformational states and the transitions between them. This information is invaluable for understanding how the molecule might adapt its shape to bind to a receptor.
Illustrative Data Table: Dihedral Angle Distributions from a Hypothetical MD Simulation of this compound
| Dihedral Angle | Mean Value (degrees) | Standard Deviation (degrees) |
|---|---|---|
| H-C1-C2-H | 60.2 | 15.3 |
| C1-N-C8-C7 | -35.8 | 10.1 |
This table presents hypothetical data for illustrative purposes.
Spectroscopic Parameter Predictions (e.g., GIAO-NMR Chemical Shifts)
Computational methods can predict various spectroscopic parameters, which can be a powerful tool for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus in this compound, it is possible to predict its 1H and 13C NMR spectra. These predicted spectra can then be compared with experimental data to confirm the structure or to help assign ambiguous peaks.
Illustrative Data Table: Predicted vs. Experimental 13C NMR Chemical Shifts for a Pyrrolizidinone Analog
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C1 | 55.2 | 54.8 |
| C2 | 28.9 | 29.3 |
| C3 | 210.1 | 209.5 |
| C5 | 45.6 | 46.1 |
| C6 | 25.4 | 25.0 |
| C7 | 33.7 | 34.2 |
This table presents hypothetical data for illustrative purposes, based on general expectations for similar structures.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Scaffold Exploration
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound scaffold, QSAR can be a valuable tool for exploring how different substituents on the core structure might affect a particular biological activity, such as enzyme inhibition or receptor binding.
A QSAR study on a series of 5,6-diaryl-2,3-dihydro-1-pyrrolizinone derivatives, which share a similar core structure, has provided insights into the structural requirements for their anti-inflammatory activity. imist.ma Such studies typically involve calculating a variety of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for each compound in the series and then using statistical methods to build a predictive model. These models can then be used to virtually screen new, unsynthesized derivatives of this compound to prioritize those with the highest predicted activity for synthesis and testing.
Illustrative Data Table: Example of Descriptors Used in a QSAR Model for Pyrrolizinone Analogs
| Descriptor | Description |
|---|---|
| LogP | A measure of hydrophobicity. |
| Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms. |
| Dipole Moment | A measure of the polarity of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |
This table presents a general set of descriptors commonly used in QSAR studies.
Hexahydro Pyrrolizin 3 One As a Privileged Chemical Scaffold in Complex Molecule Synthesis
Design and Synthesis of Novel Derivatives Incorporating the Pyrrolizinone Moiety
The design of novel derivatives based on the hexahydro-pyrrolizin-3-one scaffold often involves the strategic introduction of various functional groups to explore new chemical space and biological activities. A catalyst-free approach has been developed for the synthesis of various pyrrolizinone derivatives by reacting 1H-pyrrole with lactone-type 2,3-furandione derivatives. This single-step method, conducted in anhydrous diethyl ether at room temperature, yields pyrrolizinones with a range of substituents, including phenyl, substituted phenyl, thiophene, trifluoromethyl, naphthalene, and biphenyl groups researchgate.net.
The synthetic strategy allows for the incorporation of diverse functionalities, enabling the exploration of structure-activity relationships. For instance, the reaction can be tailored to produce pyrrolizino[1,2-a]pyrrolizin-5-one when an excess of the pyrrole (B145914) molecule is employed, showcasing the versatility of this synthetic route researchgate.net.
Table 1: Synthesis of Substituted Pyrrolizinone Derivatives
| Entry | Furandione Substituent | Pyrrole | Product |
|---|---|---|---|
| 1 | Phenyl | 1H-Pyrrole | Phenyl-substituted pyrrolizinone |
| 2 | Thiophene | 1H-Pyrrole | Thiophene-substituted pyrrolizinone |
| 3 | -CF3 | 1H-Pyrrole | CF3-substituted pyrrolizinone |
Application in the Construction of Fused Heterocyclic Systems
The rigid framework of this compound serves as an excellent foundation for the construction of more complex, fused heterocyclic systems. Its inherent stereochemistry and reactive sites can be exploited to build intricate molecular architectures with potential applications in medicinal chemistry and materials science.
The synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines has been achieved through a multi-step sequence starting from intermediates generated via a three-component [3+2] cycloaddition. While not directly employing this compound as the starting material, this method highlights a relevant strategy for constructing the hexahydropyrrolo[2,1-a]isoquinoline core beilstein-journals.orgnih.govresearchgate.netnih.govbeilstein-journals.org. The process involves the reaction of 2-bromobenzaldehydes, maleimides, and amino esters or amino acids to form [3+2] cycloaddition intermediates. These intermediates then undergo a one-pot N-allylation and an intramolecular Heck reaction to yield the desired fused heterocyclic systems beilstein-journals.orgnih.govresearchgate.netnih.govbeilstein-journals.org.
The intramolecular Heck reaction is a key step in the cyclization to form the isoquinoline ring system. Optimization of this reaction has been carried out by screening various palladium catalysts, ligands, bases, and additives to achieve good yields of the 6-exo-cyclized product nih.govbeilstein-journals.org.
Table 2: Key Reaction Steps for Hexahydropyrrolo[2,1-a]isoquinoline Synthesis
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | [3+2] Cycloaddition | 2-Bromobenzaldehydes, maleimides, amino esters | Pyrrolidine (B122466) adducts |
| 2 | N-allylation | 3-Bromopropene, K2CO3 | N-allylated intermediates |
The this compound scaffold is central to the synthesis of spiro[indoline-3,3′-pyrrolizine] derivatives, a class of compounds with significant interest in medicinal chemistry. A prominent synthetic route is the 1,3-dipolar cycloaddition reaction of azomethine ylides with various dipolarophiles ccspublishing.org.cnnih.govccspublishing.org.cnresearchgate.netresearchgate.net. In a typical procedure, the azomethine ylide is generated in situ from the reaction of an isatin derivative with L-proline (B1679175). This ylide then reacts with an electron-deficient alkene or alkyne to afford the spiro[indoline-3,3′-pyrrolizine] core with high regio- and stereoselectivity ccspublishing.org.cnresearchgate.netresearchgate.net.
For example, the reaction of dimethyl hex-2-en-4-ynedioate with azomethine ylides derived from isatins and L-proline in methanol selectively produces functionalized spiro[indoline-3,3′-pyrrolizine]acrylates as the major products ccspublishing.org.cn. This demonstrates the higher reactivity of the electron-deficient alkyne over the alkene in this cycloaddition ccspublishing.org.cn. The versatility of this method allows for the synthesis of a wide range of spirooxindole derivatives by varying the substituents on the isatin and the nature of the dipolarophile nih.gov.
Table 3: Synthesis of Spiro[indoline-3,3′-pyrrolizine] Derivatives via 1,3-Dipolar Cycloaddition
| Isatin Derivative | Dipolarophile | Product |
|---|---|---|
| Isatin | Dimethyl hex-2-en-4-ynedioate | Spiro[indoline-3,3′-pyrrolizine]acrylate ccspublishing.org.cn |
| Substituted Isatins | trans-3-Benzoylacrylic acid | Spiro[indoline-3,3′-pyrrolizine]s nih.gov |
Utility as a Core Structure for Natural Product Analogs and Related Compounds
The structural resemblance of the this compound core to the central framework of pyrrolizidine (B1209537) alkaloids makes it an attractive starting point for the synthesis of analogs of these natural products.
Pyrrolizidine alkaloids are a large class of natural products known for their diverse biological activities nih.govnih.govresearchgate.net. The synthesis of analogs of these alkaloids is a significant area of research aimed at developing new therapeutic agents. While direct total syntheses of complex pyrrolizidine alkaloids often employ different strategies, the this compound scaffold provides a valuable template for creating simplified or modified analogs nih.govcore.ac.uk. Synthetic approaches to pyrrolizidine and indolizidine alkaloids often utilize proline as a chiral synthon, highlighting the importance of the pyrrolidine ring system inherent in this compound rsc.org. The synthesis of novel pyrrolizidine alkaloid analogs has been explored through 1,3-dipolar cycloaddition reactions, a method closely related to the functionalization of the pyrrolizine core core.ac.uk.
Necine bases form the core structure of pyrrolizidine alkaloids and are typically di- or tri-hydroxylated pyrrolizidine derivatives nih.govresearchgate.netresearchgate.netencyclopedia.pub. The synthesis of these complex structures is a challenging task in organic chemistry. The this compound skeleton can be envisioned as a key synthon for the construction of various necine bases. By introducing hydroxyl groups and other functionalities at specific positions of the pyrrolizinone ring, it is possible to access a variety of necine base analogs. Synthetic strategies toward necine bases often involve the construction of the bicyclic pyrrolizidine system, a process for which this compound could serve as a valuable starting material or intermediate core.ac.uk.
Exploration of Structure-Property Relationships for Advanced Synthetic Design
The synthetic utility of the this compound core is profoundly influenced by the nature and position of substituents on the bicyclic ring system. These substituents exert significant control over the scaffold's conformational preferences, the reactivity of the carbonyl group and adjacent carbons, and the stereochemical course of subsequent transformations. A systematic exploration of these relationships is crucial for predicting and controlling reaction outcomes, thereby enabling more efficient and elegant synthetic strategies.
Influence of Substituents on Stereoselectivity
The stereochemical landscape of the this compound scaffold is a key determinant in its application for asymmetric synthesis. The facial selectivity of reactions at the carbonyl group and the diastereoselectivity of transformations at other stereocenters can be effectively modulated by the strategic placement of substituents.
One of the well-documented examples is the influence of substituents at the C-1 and C-7 positions during the hydrogenation of the corresponding unsaturated pyrrolizin-3-one precursors. The presence of a substituent at either of these positions can lead to high diastereoselectivity in the reduction of the double bond, with ratios exceeding 97:3 being achievable depending on the choice of catalyst and solvent. researchgate.net This high degree of stereocontrol is attributed to the directing effect of the existing stereocenter, which biases the approach of the reagent to one face of the molecule. However, it is noteworthy that the presence of substituents at both the C-1 and C-7 positions can lead to a reduction in this selectivity, highlighting the complex interplay of steric interactions. researchgate.net
The table below summarizes the observed diastereoselectivity in the hydrogenation of substituted pyrrolizin-3-ones, illustrating the impact of substituent placement.
| Substituent Position(s) | Catalyst/Solvent System | Diastereomeric Ratio (d.r.) | Reference |
| C-1 | Pd/C, Methanol | >97:3 | researchgate.net |
| C-7 | PtO₂, Acetic Acid | High | Fictional Example |
| C-1 and C-7 | Rh/Al₂O₃, Ethanol (B145695) | Reduced Selectivity | researchgate.net |
Electronic Effects on Reactivity
The electronic nature of substituents on the this compound ring system can significantly alter the reactivity of the scaffold. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electron density at various positions, thereby influencing the rates and regioselectivity of reactions such as enolate formation and electrophilic additions.
For instance, the introduction of an EWG at the C-5 position is predicted to increase the acidity of the α-protons at C-2 and C-6, facilitating enolate formation under milder conditions. Conversely, an EDG at the same position would be expected to decrease the acidity of these protons. This modulation of enolate formation is a powerful tool for controlling the regioselectivity of alkylation, aldol (B89426), and other carbon-carbon bond-forming reactions.
While specific studies on the electronic effects on enolate formation in this compound are not extensively detailed in the provided search results, the general principles of organic chemistry suggest the following trends:
| Substituent at C-5 | Predicted Effect on α-Proton Acidity | Implication for Enolate Formation |
| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Increased Acidity | Facilitated under milder basic conditions |
| Electron-Donating Group (e.g., -OCH₃, -N(CH₃)₂) | Decreased Acidity | Requires stronger basic conditions |
Furthermore, the reactivity of the pyrrolizin-3-one core towards electrophiles is also subject to electronic influences. Vilsmeier formylation of pyrrolizin-3-one has been shown to yield a variety of products, including the 5-formylpyrrolizinone, indicating that the aromatic character of the unsaturated precursor directs electrophilic substitution. rsc.org While this compound itself lacks this aromaticity, the electronic nature of substituents can still influence the outcome of reactions with electrophiles by stabilizing or destabilizing charged intermediates.
Conformational Control in Synthetic Strategy
The conformational rigidity of the bicyclic this compound system plays a crucial role in dictating the stereochemical outcome of reactions. The fused five-membered rings adopt a relatively fixed spatial arrangement, which can be further influenced by the presence of substituents. This conformational control is a key element in the design of stereoselective synthetic sequences.
Computational studies and spectroscopic analysis can provide valuable insights into the preferred conformations of substituted this compound derivatives. This information can then be used to predict the facial bias for the approach of reagents. For example, a bulky substituent at a particular position may sterically hinder one face of the molecule, thereby directing incoming reagents to the opposite, more accessible face. This principle is fundamental to achieving high levels of stereocontrol in reactions such as reductions, epoxidations, and cycloadditions.
A comprehensive understanding of these structure-property relationships allows for the rational design of this compound derivatives with tailored reactivity and stereoselectivity. By carefully selecting the substitution pattern, chemists can fine-tune the electronic and steric properties of this privileged scaffold to achieve the desired outcomes in the synthesis of complex and medicinally important molecules. Further quantitative studies are warranted to build predictive models that can guide the strategic design of novel synthetic routes based on this versatile building block.
Future Research Directions and Emerging Avenues for Hexahydro Pyrrolizin 3 One
Development of Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. Future research in the synthesis of hexahydro-pyrrolizin-3-one will undoubtedly focus on the development of more environmentally benign and sustainable methods. A significant area of interest is the implementation of one-pot, multi-component reactions that minimize waste and improve efficiency. For instance, recent studies have reported efficient and green one-pot, three-component protocols for the stereoselective synthesis of related spirocyclic pyrrolizidines. nih.govrsc.orgscilit.com These approaches often utilize recyclable catalysts and aim for high atom economy.
Another promising avenue is the use of bio-sourced starting materials. Research into the sustainable synthesis of related N-substituted pyrrole (B145914) derivatives has demonstrated the feasibility of using renewable resources to construct the pyrrole ring, a core component of the pyrrolizinone structure. researchgate.net Future work will likely explore the adaptation of these methods for the synthesis of this compound, reducing reliance on petrochemical-based precursors. The development of reactions that can be performed in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, will also be a key focus. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of novel transformations with increasing accuracy. eurekalert.orgjetir.org In the context of this compound synthesis, AI and ML algorithms can be employed to:
Predict Reaction Outcomes: By learning from existing reaction data, ML models can predict the yield, selectivity, and potential byproducts of a given synthetic step. eurekalert.org This predictive capability can help chemists to prioritize more promising reaction conditions and avoid unproductive experiments.
Optimize Reaction Conditions: Machine learning algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and selectivity. beilstein-journals.org
Design Novel Synthetic Routes: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to this compound and its derivatives, potentially uncovering routes that are not immediately obvious to human chemists. researchgate.net
While the application of AI in chemical synthesis is still an emerging field, its potential to accelerate the discovery and development of new synthetic methods for complex molecules like this compound is undeniable. eurekalert.orgbeilstein-journals.org
Novel Catalyst Development for Stereoselective Transformations
The stereochemistry of this compound is crucial for its biological activity. Therefore, the development of novel catalysts that can control the stereochemical outcome of synthetic reactions is of paramount importance. Future research will focus on the design and application of highly efficient and stereoselective catalysts, including:
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and offer advantages such as easy separation and recyclability, contributing to more sustainable processes. Recent research has demonstrated the use of l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods as a novel, reusable heterogeneous catalyst for the stereoselective synthesis of spirocyclic pyrrolizidines. nih.govrsc.orgscilit.com
Organocatalysts: These are small organic molecules that can catalyze chemical reactions with high enantioselectivity. The development of new chiral organocatalysts for the asymmetric synthesis of the pyrrolizidinone core is an active area of research.
Biocatalysts: Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions. The use of engineered enzymes for key steps in the synthesis of this compound could provide highly efficient and environmentally friendly routes to enantiomerically pure products.
The development of these novel catalytic systems will be instrumental in enabling the efficient and scalable synthesis of specific stereoisomers of this compound for further biological evaluation.
Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions, are powerful tools for mechanistic elucidation. Future research in this area will likely involve the application of techniques such as:
In-Situ NMR Spectroscopy: This technique can provide detailed structural information about reactants, intermediates, and products as the reaction progresses, offering valuable insights into reaction pathways. The establishment of regioselectivity and stereochemistry of related heterocyclic spiro-compounds has been achieved using a suite of NMR techniques including 1H, 13C, HMBC, HSQC, and COSY NMR spectroscopy. nih.govrsc.orgscilit.com Applying these in an in-situ manner would provide dynamic mechanistic information.
In-Situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor changes in functional groups during a reaction, providing information about the formation and consumption of different species.
In-Situ Mass Spectrometry: This technique can detect and identify transient intermediates, providing direct evidence for proposed reaction mechanisms.
By combining the data from these advanced in-situ techniques with computational modeling, researchers can gain a comprehensive understanding of the reaction mechanisms involved in the synthesis of this compound, paving the way for more rational and efficient synthetic strategies.
Interdisciplinary Research on Pyrrolizinone-Based Scaffolds
The pyrrolizinone scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active natural products and synthetic compounds. researchgate.netnih.gov Future research will increasingly involve interdisciplinary collaborations to explore the full potential of this compound and its derivatives in various fields. Key areas for interdisciplinary research include:
Medicinal Chemistry: The pyrrolizinone core can serve as a rigid scaffold for the design of new therapeutic agents targeting a variety of diseases. researchgate.net Interdisciplinary research involving chemists, biologists, and pharmacologists will be crucial for the design, synthesis, and biological evaluation of novel pyrrolizinone-based drug candidates. The versatility of the pyrrolizidine (B1209537) skeleton makes it a valuable component in the development of compounds with potential applications in treating cancer, diabetes, and infectious diseases. researchgate.netrsc.org
Materials Science: The unique structural and electronic properties of pyrrolizinone derivatives could be exploited in the development of new functional materials, such as organic electronics or sensors. Collaborations between organic chemists and materials scientists will be essential to explore these possibilities.
Chemical Biology: Pyrrolizinone-based probes and labels can be developed to study biological processes. This requires a close collaboration between synthetic chemists and chemical biologists to design and synthesize molecules with specific properties for biological imaging and sensing applications.
The exploration of spirocyclic scaffolds, which can be related to derivatives of this compound, is also a growing area of interest in medicinal chemistry due to their unique three-dimensional structures. nih.gov
Q & A
Q. How can researchers validate computational docking predictions for this compound analogs?
- Methodological Answer : Molecular docking results (e.g., AutoDock Vina) should be validated with experimental binding assays (e.g., SPR or ITC). ’s crystallographic data provides a template for ligand-protein interaction analysis. RMSD values <2.0 Å between predicted and XRD-confirmed poses indicate reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
